molecular formula C17H17F2N3O2S2 B2693114 1-(2,5-difluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)methanesulfonamide CAS No. 1396765-15-3

1-(2,5-difluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)methanesulfonamide

Cat. No.: B2693114
CAS No.: 1396765-15-3
M. Wt: 397.46
InChI Key: UATXTZDYKPVJGP-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine atoms and the imidazole ring in its structure suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: Starting with a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the thiophene ring: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the sulfonamide group: The sulfonamide group is usually introduced by reacting a sulfonyl chloride with an amine.

    Incorporation of the fluorine atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of the fluorine atoms may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in the development of new drugs.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)methanesulfonamide likely involves interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria. The presence of the imidazole ring suggests potential interactions with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-difluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide.

    1-(2,5-difluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group.

Uniqueness

1-(2,5-difluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)methanesulfonamide is unique due to the combination of its structural features, including the difluorophenyl group, the thiophene ring, and the imidazole ring. These features may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2S2/c1-22-10-15(16-3-2-8-25-16)21-17(22)6-7-20-26(23,24)11-12-9-13(18)4-5-14(12)19/h2-5,8-10,20H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATXTZDYKPVJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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